Benzene, 1-iodo-4-(phenylthio)-
Overview
Description
Benzene, 1-iodo-4-(phenylthio)- is an organic compound with the molecular formula C12H9IS It is a derivative of benzene, where an iodine atom and a phenylthio group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-iodo-4-(phenylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-(phenylthio)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst such as copper(II) sulfate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Benzene, 1-iodo-4-(phenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-iodo-4-(phenylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The iodine atom can be replaced by other groups through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while coupling reactions can introduce various substituents at the iodine position.
Scientific Research Applications
Benzene, 1-iodo-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-4-(phenylthio)- involves its ability to participate in electrophilic and nucleophilic substitution reactions. The iodine atom and phenylthio group influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-iodo-4-(phenylethynyl)-
- Benzene, 1-iodo-4-(phenylmethyl)-
- Benzene, 1-iodo-4-(phenylamino)-
Uniqueness
Benzene, 1-iodo-4-(phenylthio)- is unique due to the presence of both an iodine atom and a phenylthio group, which confer distinct chemical properties. These substituents influence the compound’s reactivity and make it suitable for specific types of chemical transformations that may not be as efficient with other similar compounds.
Properties
IUPAC Name |
1-iodo-4-phenylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOYJRZFRWCAEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545655 | |
Record name | 1-Iodo-4-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88519-49-7 | |
Record name | 1-Iodo-4-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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